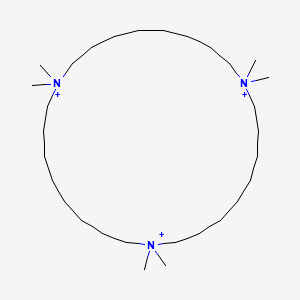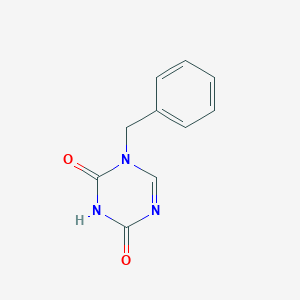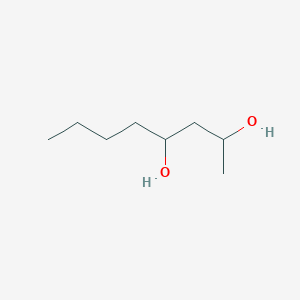
2,4-Octanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Octanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the alkanediol family, which are known for their amphiphilic properties, making them useful in various applications, including as preservatives and in the formulation of creams .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Octanediol can be synthesized through multiple-step organic synthesis. One common method involves the reduction of 2,4-octanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2,4-octanedione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Octanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-octanedione using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield octane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 2,4-Octanedione.
Reduction: Octane.
Substitution: 2,4-Dichlorooctane
Applications De Recherche Scientifique
2,4-Octanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties, making it a potential preservative in biological formulations.
Medicine: Explored for its potential use in drug formulations due to its amphiphilic nature.
Industry: Utilized in the formulation of creams and lotions as a stabilizer and preservative.
Mécanisme D'action
The mechanism of action of 2,4-octanediol is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the stability and activity of formulations .
Comparaison Avec Des Composés Similaires
1,2-Octanediol: Another diol with similar antimicrobial properties but different hydroxyl group positions.
2-Methyl-2,4-pentanediol (Hexylene Glycol): A shorter-chain diol with reduced amphiphilicity and antimicrobial activity.
1,2-Hexanediol: A shorter-chain diol with similar uses in formulations but different physical properties.
Uniqueness: 2,4-Octanediol stands out due to its specific hydroxyl group positions, which confer unique physical and chemical properties. Its longer alkyl chain compared to other diols enhances its amphiphilic nature, making it more effective in disrupting microbial membranes and stabilizing formulations .
Propriétés
Numéro CAS |
90162-24-6 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
octane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-8(10)6-7(2)9/h7-10H,3-6H2,1-2H3 |
Clé InChI |
HOWLAKMIIWUJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
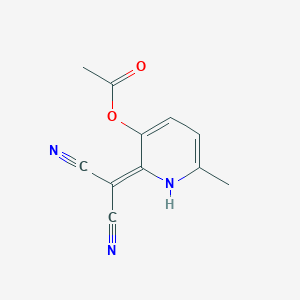
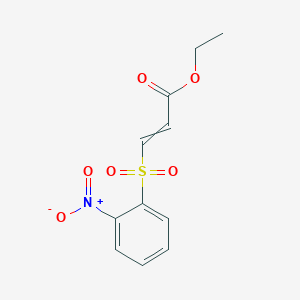
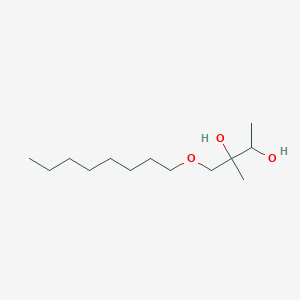
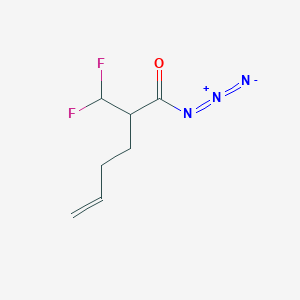
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
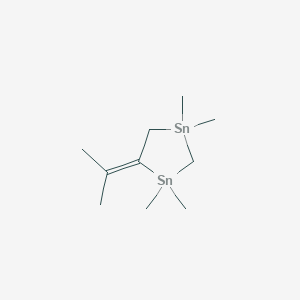

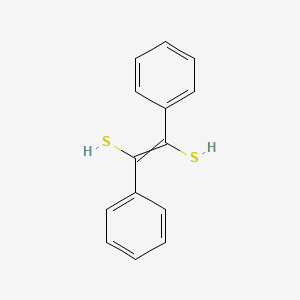
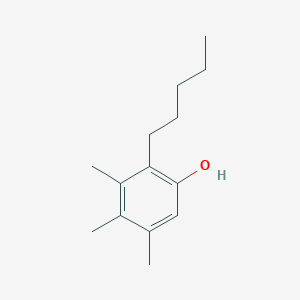
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
